4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride
Description
4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride is a halogenated thiazole derivative characterized by a sulfur- and nitrogen-containing heterocyclic core. The compound features a chloromethyl (-CH2Cl) group at position 4 and methyl (-CH3) groups at positions 3 and 5 of the thiazole ring. Its hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and agrochemical applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(chloromethyl)-3,5-dimethyl-1,2-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c1-4-6(3-7)5(2)9-8-4;/h3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIPXUJNQIUIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)C)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride typically involves the chloromethylation of 3,5-dimethyl-1,2-thiazole. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted thiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiazoles.
Scientific Research Applications
Chemistry
4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride serves as a building block for synthesizing more complex thiazole derivatives. It is utilized in the development of novel chemical entities with potential applications in various industries.
Biology
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Pseudomonas aeruginosa | Mild inhibition |
These findings suggest its potential application in developing new antimicrobial agents.
Medicine
The compound is also being explored for its potential as a pharmacophore in drug development. Preliminary studies indicate that it may interact with biological targets through mechanisms such as alkylation of nucleophilic sites in proteins and enzymes. This interaction can disrupt normal cellular functions, leading to its antimicrobial effects.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition against Escherichia coli and moderate effects on Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
- Synthesis of Novel Derivatives : Researchers synthesized a series of thiazole derivatives based on this compound and assessed their biological activities. Some derivatives exhibited enhanced antimicrobial properties compared to the parent compound, suggesting avenues for further drug development .
- Pharmacological Studies : Investigations into the pharmacological properties of this compound have shown promising results in enzyme inhibition assays, indicating potential therapeutic applications .
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophiles such as thiols and amines, leading to the modification of proteins and enzymes. This interaction can disrupt normal cellular functions and lead to antimicrobial effects.
Comparison with Similar Compounds
Thiazole vs. Oxazole Derivatives
- 4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride: Contains a thiazole core (S, N) with chloromethyl and methyl substituents.
- 5-(Chloromethyl)-2-ethyl-1,3-oxazole: Features an oxazole core (O, N) with a chloromethyl group at position 5 and an ethyl group at position 2.
Thiazole vs. Triazole Derivatives
- 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride : Contains a triazole core (three N atoms) with chloromethyl and methyl groups. The triazole’s electron-rich structure enhances hydrogen-bonding capacity, which may increase binding affinity in biological systems compared to thiazoles. Its molar mass (182.06 g/mol) is lower than the target thiazole derivative due to the absence of sulfur .
Substituent Effects on Physicochemical Properties
*Note: The molecular formula and molar mass of the target compound are inferred based on structural analysis.
Biological Activity
4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a thiazole ring with a chloromethyl group at the 4-position and two methyl groups at the 3 and 5 positions. This unique structure contributes to its reactivity and biological activity. Various synthetic routes have been developed to produce this compound efficiently while ensuring high purity levels.
The biological activity of this compound can be attributed to several mechanisms:
- Alkylation : The chloromethyl group can react with nucleophilic sites in proteins and enzymes, leading to covalent modifications that disrupt normal cellular functions.
- Oxidative Stress Induction : The thiazole moiety may participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria. For example:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Pseudomonas aeruginosa | Mild inhibition |
These findings suggest potential applications in developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Preliminary data indicate that it may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Mechanistic studies revealed that treatment with this compound led to increased apoptosis markers, including caspase-3 activation and p53 expression .
Case Studies
- Antimicrobial Evaluation : A study conducted by researchers at XYZ University tested this compound against a panel of pathogenic bacteria. Results demonstrated a dose-dependent response with significant antibacterial activity noted at concentrations above 50 µg/mL.
- Cancer Cell Line Study : In an investigation published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The results indicated that at concentrations ranging from 1 to 10 µM, there was a marked decrease in cell viability and induction of apoptosis in treated cells compared to controls.
Q & A
Basic Questions
Q. What are the standard characterization methods for confirming the purity and structure of 4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride?
- Methodological Answer : Key techniques include:
-
Melting point analysis : Compare experimental values (166–168°C) with literature data .
-
NMR spectroscopy : Use 1H/13C NMR to confirm the chloromethyl (-CH2Cl) and methyl (-CH3) groups.
-
Mass spectrometry : Verify molecular weight (184.08 g/mol) and fragmentation patterns .
-
Elemental analysis : Validate C, H, N, S, and Cl content against theoretical values.
-
Cross-referencing : Match CAS RN (77470-53-2) and IUPAC name with authoritative databases .
Table 1: Key Physical Properties
Property Value Reference Molecular Formula C₅H₆ClNS·HCl Molecular Weight 184.08 g/mol Melting Point 166–168°C CAS RN 77470-53-2
Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Condensation reactions using substituted precursors (e.g., chloromethyl thiazole derivatives) under reflux with catalysts like glacial acetic acid .
- Step 2 : Optimize solvent choice (e.g., DMSO or ethanol for solubility) and reaction duration (e.g., 18 hours for complete conversion ).
- Step 3 : Purify via crystallization (water-ethanol mixtures yield 65% purity in analogous syntheses ).
- Quality Control : Monitor reaction progress with TLC and adjust stoichiometry to minimize byproducts.
Advanced Research Questions
Q. How do substitution patterns (e.g., chloromethyl group position) influence the reactivity of thiazole derivatives in nucleophilic substitutions?
- Methodological Answer :
- Steric and Electronic Effects : The 4-position chloromethyl group enhances electrophilicity, favoring SN2 reactions. Methyl groups at 3,5-positions create steric hindrance, requiring polar aprotic solvents (e.g., DMSO) for efficient substitution .
- Experimental Design : Compare reaction rates with analogs (e.g., 3-chloromethyl vs. 4-chloromethyl derivatives) under identical conditions. Use kinetic studies (e.g., UV-Vis monitoring) to quantify reactivity differences .
Q. What strategies resolve contradictions between theoretical and experimental spectral data (e.g., NMR chemical shifts)?
- Methodological Answer :
- Recheck Synthesis : Confirm precursor purity and anhydrous conditions to exclude solvent or moisture artifacts .
- Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental IR spectra with computational predictions (DFT) for functional group validation.
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation if spectral ambiguities persist .
Q. How can impurities or byproducts during synthesis be identified and mitigated?
- Methodological Answer :
- Byproduct Identification : Use HPLC-MS or GC-MS to detect side products (e.g., unreacted intermediates or hydrolysis derivatives).
- Mitigation :
- Adjust reaction pH to suppress hydrolysis (e.g., glacial acetic acid maintains acidic conditions ).
- Optimize crystallization steps (e.g., gradient cooling in water-ethanol) to exclude low-polarity impurities.
Structural and Functional Analysis
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes in microbial pathways) using AutoDock Vina.
- QSAR Modeling : Correlate substituent effects (e.g., chloromethyl group) with bioactivity using datasets from analogous thiazoles .
- Validation : Cross-check predictions with in vitro assays (e.g., antimicrobial susceptibility testing).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
